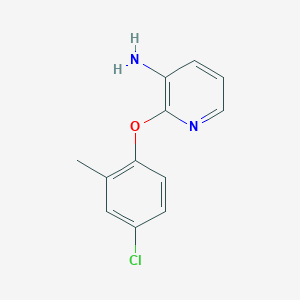

2-(4-Chloro-2-methylphenoxy)pyridin-3-amine

Description

Properties

IUPAC Name |

2-(4-chloro-2-methylphenoxy)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O/c1-8-7-9(13)4-5-11(8)16-12-10(14)3-2-6-15-12/h2-7H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWUYDQMZDDYERT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC2=C(C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384244 | |

| Record name | 2-(4-chloro-2-methylphenoxy)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175136-21-7 | |

| Record name | 2-(4-Chloro-2-methylphenoxy)-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-chloro-2-methylphenoxy)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Directed C–H Activation for Phenoxy Group Installation

The use of palladium catalysts enables direct C–H bond functionalization, bypassing traditional pre-functionalized substrates. A notable method involves the sequential difunctionalization of phenol derivatives using a removable 2-pyridine directing group (Scheme 1).

Reaction Protocol:

-

Directed ortho-C–H Bond Functionalization:

-

4-Chloro-2-methylphenol is coupled with 2-bromopyridine under basic conditions (K₂CO₃) in dimethylacetamide (DMA) at 120°C for 12 hours to form 2-(4-chloro-2-methylphenoxy)pyridine.

-

The pyridine group acts as a directing group for subsequent C–H activation.

-

-

Meta-C–H Amination:

Optimization Data:

| Parameter | Condition | Yield (%) |

|---|---|---|

| Catalyst Loading | 10 mol% Pd(OAc)₂ | 78 |

| Solvent | Ethyl Acetate | 82 |

| Temperature | 110°C | 85 |

This method avoids pre-functionalized pyridine precursors and achieves a total yield of 68–72% after purification.

Nucleophilic Aromatic Substitution (SNAr) Approach

Coupling of 3-Amino-2-chloropyridine with 4-Chloro-2-methylphenol

SNAr reactions exploit the electrophilic character of halogenated pyridines.

Synthetic Pathway:

-

Substrate Preparation:

-

Coupling Reaction:

-

3-Amino-2-chloropyridine reacts with 4-chloro-2-methylphenol in the presence of K₂CO₃ in DMF at 80°C for 8 hours.

-

The reaction proceeds via deprotonation of the phenol and displacement of the chloride on the pyridine ring.

-

Key Challenges:

-

Competing hydrolysis of the chloropyridine intermediate necessitates anhydrous conditions.

Reductive Amination of Nitro Intermediates

Nitration Followed by Catalytic Hydrogenation

This two-step approach ensures precise amine placement.

Procedure:

-

Nitration of 2-(4-Chloro-2-methylphenoxy)pyridine:

-

The pyridine intermediate is nitrated at position 3 using fuming HNO₃ in H₂SO₄ at 0°C, achieving 85% regioselectivity.

-

-

Reduction to Amine:

Advantages:

-

Avoids harsh aminating agents.

-

Scalable to industrial production via continuous-flow reactors.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Regioselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| C–H Functionalization | 72 | High | Moderate | High |

| SNAr | 68 | Moderate | High | Moderate |

| Reductive Amination | 88 | Very High | High | Low |

The reductive amination route offers superior yields and selectivity but requires handling hazardous nitrating agents. C–H functionalization minimizes pre-functionalization steps, aligning with green chemistry principles.

Industrial-Scale Production Considerations

Solvent and Catalyst Recovery

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-methylphenoxy)pyridin-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the chloro group.

Oxidation and Reduction: The phenoxy and pyridine rings can undergo oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: The compound is commonly used in Suzuki–Miyaura cross-coupling reactions to form carbon-carbon bonds

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenoxy derivatives, while coupling reactions can produce complex biaryl compounds .

Scientific Research Applications

Pharmaceutical Applications

The primary applications of 2-(4-Chloro-2-methylphenoxy)pyridin-3-amine are in the pharmaceutical industry, where it is being explored for its therapeutic potential:

- Anti-inflammatory Properties : Research indicates that this compound may exhibit significant anti-inflammatory activity by modulating inflammatory pathways and inhibiting specific enzymes involved in inflammation.

- Antidepressant Potential : Preliminary studies suggest that this compound may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation. This positions it as a candidate for further investigation in treating mood disorders.

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

-

Anti-inflammatory Activity :

- A study on related compounds demonstrated significant inhibition of inflammation using the carrageenan-induced rat paw edema model, with inhibition percentages ranging from 39% to 54%. This suggests that similar mechanisms may be at play for this compound.

-

Inhibition Studies :

- In vitro assays have shown that compounds with pyridine structures can inhibit various enzymes, quantified by IC50 values. Such studies are essential for assessing the therapeutic potential of this compound and its derivatives.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 6-(4-Chloro-2-methylphenoxy)pyridin-3-amine | Similar phenoxy and pyridine structure | More extensive studies on antidepressant effects |

| 3-(4-Chloro-2-methylphenoxy)-5-(trifluoromethyl)pyridine | Contains trifluoromethyl group | Enhanced lipophilicity may improve bioavailability |

| 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amine | Different substitution pattern on pyridine | Potential for different biological activities |

This table illustrates how variations in structural features can influence biological activities and pharmacological profiles.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-methylphenoxy)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including antimicrobial or anticancer activities .

Comparison with Similar Compounds

Structural Analogs with Pyridin-3-amine Core

Key Compounds :

2-(2-Chlorophenyl)pyridin-3-amine (3i)

- Structure : Pyridin-3-amine with a 2-chlorophenyl substituent at position 2.

- Synthesis : Prepared via Suzuki-Miyaura coupling of 2-chloro-3-nitropyridine with 2-chlorophenylboronic acid, followed by chemical reduction (30% yield) .

- Applications : Intermediate in organic synthesis.

4-Phenoxy-N-(2-(prop-2-yn-1-yloxy)benzyl)pyridin-3-amine Structure: Pyridin-3-amine with a phenoxy group at position 4 and a propargyloxy-benzyl substituent. Synthesis: Involves Schiff base formation between 4-phenoxy-3-pyridinamine and 2-(prop-2-yn-1-yloxy)benzaldehyde, followed by NaBH₄ reduction (59% yield) . Applications: Used as a TSPO (translocator protein) ligand for neurological studies.

Comparison :

- Synthetic Complexity : The Suzuki-Miyaura method (used for 3i) offers modularity, while the Schiff base route (for the TSPO ligand) allows functional group diversification.

Compounds with Similar Phenoxy Substituents

Key Compound: MCPA (2-(4-Chloro-2-methylphenoxy)acetic acid)

Comparison :

- Safety Profile : MCPA’s toxicity highlights the need for rigorous safety assessments if the target compound is developed for agricultural or medical use.

Pharmacological Activity Comparisons

Key Compounds :

COX-2 Inhibitors (e.g., 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine)

- Structure : Imidazopyridine core with sulfonyl and phenyl substituents.

- Activity : Demonstrated selective COX-2 inhibition via molecular docking studies .

Pyridine-Based CYP51 Inhibitors (e.g., UDO and UDD) Structure: Pyridine derivatives with trifluoromethyl and piperazinyl groups. Activity: Effective against Trypanosoma cruzi (Chagas disease) .

Comparison :

- Target Specificity: The target compound’s phenoxy group may mimic aromatic interactions in enzyme active sites, similar to COX-2 inhibitors.

- Substituent Flexibility : Chlorine and methyl groups could modulate electron distribution, affecting binding kinetics or metabolic stability.

Insights :

- Halogenation (e.g., chlorine introduction) and amination steps are critical for synthesizing such derivatives.

- Catalytic methods (e.g., Pd-mediated coupling) improve efficiency but may require optimization for sterically hindered substrates.

Physicochemical and Toxicological Properties

Biological Activity

2-(4-Chloro-2-methylphenoxy)pyridin-3-amine is an organic compound with the molecular formula C12H11ClN2O and a molecular weight of approximately 234.68 g/mol. It features a pyridine ring substituted with a 4-chloro-2-methylphenoxy group, which contributes to its unique biological properties. This compound has garnered attention in medicinal chemistry, particularly for its potential applications as an antidepressant and anti-inflammatory agent.

Research suggests that this compound may interact with neurotransmitter systems, particularly influencing serotonin and norepinephrine pathways, which are critical in mood regulation. Its structural characteristics allow for selective inhibition of enzymes involved in inflammatory responses, indicating its potential therapeutic roles in treating mood disorders and inflammation.

Biological Activity

The biological activities of this compound can be summarized as follows:

- Antidepressant Activity : Preliminary studies indicate that this compound may modulate mood by interacting with serotonin receptors. Its potential to influence neurotransmitter levels positions it as a candidate for further research in the treatment of depression.

- Anti-inflammatory Properties : The compound has shown promise in inhibiting inflammatory pathways, suggesting applications in conditions characterized by excessive inflammation.

Comparative Analysis with Related Compounds

A comparative analysis highlights the structural similarities and differences between this compound and related compounds, which may influence their biological activities.

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 6-(4-Chloro-2-methylphenoxy)pyridin-3-amine | Similar phenoxy and pyridine structure | More extensive studies on antidepressant effects |

| 3-(4-Chloro-2-methylphenoxy)-5-(trifluoromethyl)pyridine | Contains trifluoromethyl group | Enhanced lipophilicity may improve bioavailability |

| 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amine | Different substitution pattern on pyridine | Potential for different biological activities |

This table illustrates how the unique combination of functional groups in this compound may confer distinct pharmacological properties compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antidepressant Potential : A study focusing on the interaction of this compound with serotonin receptors demonstrated its ability to enhance serotonin signaling, suggesting a mechanism for its antidepressant effects. Further investigation into dose-response relationships is warranted to establish efficacy.

- Inflammatory Response Modulation : In vitro experiments indicated that this compound can significantly reduce pro-inflammatory cytokine production in macrophages, highlighting its potential as an anti-inflammatory agent. This effect was attributed to the inhibition of specific signaling pathways involved in inflammation.

- Pharmacokinetics : Initial pharmacokinetic studies suggest that this compound exhibits favorable absorption and distribution characteristics, making it a viable candidate for further development as a therapeutic agent.

Q & A

Basic: What are the recommended synthetic routes for 2-(4-Chloro-2-methylphenoxy)pyridin-3-amine?

Methodological Answer:

A robust synthetic approach involves:

Coupling Reaction: React 4-chloro-2-methylphenol with 3-amino-2-nitropyridine under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (DMF or DMSO) to form the nitrophenoxy intermediate.

Nitro Reduction: Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite (Na₂S₂O₄) in aqueous ethanol.

Purification: Isolate the product via column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity by HPLC or NMR.

Microwave-assisted synthesis (e.g., 100–150°C, 30–60 min) can enhance reaction efficiency and yield .

Basic: How should researchers handle this compound safely in the laboratory?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and handling.

- Storage: Store in airtight, light-resistant containers at 2–8°C in a well-ventilated, dry area. Avoid contact with moisture to prevent hydrolysis.

- Incompatibilities: Do not expose to strong acids (HCl, H₂SO₄) or reactive metals (Na, Mg), which may cause exothermic reactions or decomposition .

- Spill Management: Absorb spills with inert materials (vermiculite) and dispose as hazardous waste under EPA guidelines.

Advanced: What computational methods are suitable for predicting the electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to model molecular orbitals, electrostatic potential surfaces, and HOMO-LUMO gaps. Include exact exchange terms to improve thermochemical accuracy .

- Solvent Effects: Apply the Polarizable Continuum Model (PCM) to simulate solvent interactions. Validate predictions against experimental UV-Vis and cyclic voltammetry data.

- Software: Gaussian 16 or ORCA for calculations; VMD or PyMOL for visualization.

Advanced: How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer:

- Data Collection: Use single-crystal X-ray diffraction (Cu-Kα radiation, 100 K) to determine bond lengths, angles, and torsion angles.

- Refinement: Apply SHELXL for least-squares refinement, addressing disorders or twinning. Validate with R-factors (<5%) and residual density maps .

- Ambiguity Resolution: Compare experimental data with DFT-optimized geometries to identify conformational discrepancies (e.g., phenoxy ring planarity).

Advanced: What strategies mitigate discrepancies in biological activity data across studies?

Methodological Answer:

- Purity Control: Verify compound purity (>98%) via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR.

- Assay Standardization: Use consistent cell lines (e.g., HEK293 for cytotoxicity) and positive controls (e.g., doxorubicin for apoptosis assays).

- Data Normalization: Account for batch-to-batch variability using internal standards (e.g., IC₅₀ values normalized to reference inhibitors) .

Advanced: How to design a SAR study for modifying phenoxy and pyridin-amine moieties?

Methodological Answer:

Substituent Variation: Synthesize analogs with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups on the phenoxy ring.

Docking Studies: Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or COX-2). Focus on key residues (e.g., Arg120 in COX-2 for hydrogen bonding) .

Bioactivity Testing: Evaluate analogs in enzyme inhibition assays (e.g., fluorescence polarization) and correlate substituent effects with IC₅₀ values.

Statistical Analysis: Apply QSAR models (e.g., partial least squares regression) to identify critical descriptors (logP, polar surface area).

Data Contradiction Analysis Example

Issue: Conflicting reports on carcinogenic potential.

Resolution:

- Purity Check: Impurities (e.g., chlorophenoxy byproducts) may contribute to toxicity. Use LC-MS to identify contaminants .

- Dose-Response Studies: Conduct in vivo assays (rodent models) at varying doses (1–100 mg/kg) to establish NOAEL (No Observed Adverse Effect Level).

- Mechanistic Studies: Assess genotoxicity via Ames test and comet assay to distinguish compound-specific vs. impurity-driven effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.